molecular formula C10H9BrClFO B14055952 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one

Cat. No.: B14055952
M. Wt: 279.53 g/mol
InChI Key: WBGZBJMOLVVNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by fluorination and chlorination steps. For instance, the bromination can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions . The fluorination step might involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or similar reagents. Finally, the chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Elimination Reactions: Under basic conditions, elimination of hydrogen halides can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction can produce alcohols or carboxylic acids.

Scientific Research Applications

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its halogen atoms and ketone group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
  • 1-(2-Fluorophenyl)-3-chloropropan-1-one
  • 1-(3-Chlorophenyl)-3-chloropropan-1-one

Uniqueness

1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-fluorophenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c11-6-7-2-1-3-8(10(7)13)9(14)4-5-12/h1-3H,4-6H2

InChI Key

WBGZBJMOLVVNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)CCCl)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.